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YM155-d3

Cat. No.: B1163229
M. Wt: 446.31
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Description

Significance of Deuterated Analogs in Pharmacological and Mechanistic Studies

Deuterated analogs play a crucial role in drug discovery and development by offering advantages in understanding and potentially improving the pharmacological profiles of therapeutic compounds. Replacing hydrogen with deuterium (B1214612) can subtly alter the chemical properties of a molecule, primarily due to the kinetic isotope effect, without significantly changing its size or shape, or its selectivity for biological receptors. wikipedia.orgbioscientia.de

Deuterium Isotope Effects on Metabolic Stability and Pharmacokinetics

The primary significance of deuteration in pharmacological studies lies in its potential to influence metabolic stability. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). informaticsjournals.co.innih.gov This difference in bond strength can lead to a slower rate of metabolic cleavage at sites where C-H bonds are broken, particularly in enzymatic reactions mediated by cytochrome P450 enzymes. informaticsjournals.co.injuniperpublishers.comnih.govcdnsciencepub.comresearchgate.net

This reduced rate of metabolism can result in several favorable pharmacokinetic outcomes for a deuterated drug analog compared to its non-deuterated counterpart. These can include a decrease in systemic clearance, leading to a longer biological half-life and increased systemic exposure (higher AUC and Cmax). bioscientia.deinformaticsjournals.co.injuniperpublishers.comnih.govresearchgate.net A longer half-life may potentially allow for less frequent dosing. bioscientia.deinformaticsjournals.co.innih.gov Furthermore, by slowing down specific metabolic pathways, deuteration can sometimes reduce the formation of undesirable or toxic metabolites, potentially improving the safety profile. bioscientia.deinformaticsjournals.co.innih.govjuniperpublishers.comcdnsciencepub.comresearchgate.net

However, the extent to which the deuterium kinetic isotope effect translates into altered pharmacokinetics in vivo is not always predictable and requires experimental evaluation. juniperpublishers.comresearchgate.net While deuteration can change the rate of metabolism and the ratio of metabolites formed, the metabolites themselves are typically the same as those produced from the non-deuterated molecule, differing only in the presence of deuterium. juniperpublishers.comresearchgate.net

Applications in Tracing Compound Fate and Target Engagement

Deuterated compounds are invaluable tools for tracing the metabolic fate and distribution of a drug within biological systems. Due to the mass difference between deuterium and hydrogen, deuterated analogs can be distinguished from their non-deuterated counterparts and endogenous compounds using mass spectrometry-based techniques. researchgate.netprinceton.edunih.gov This allows researchers to accurately quantify the parent drug and its metabolites in biological samples, providing crucial data for pharmacokinetic and metabolism studies (ADME - Absorption, Distribution, Metabolism, and Excretion). princeton.edu

Deuterium labeling can also be used in conjunction with techniques like magnetic resonance spectroscopy or imaging to track the distribution and metabolism of compounds in vivo. researchgate.netnih.gov This provides insights into where the compound goes in the body, how it is processed in different tissues, and potentially its interaction with target molecules. Stable isotope tracing with deuterium, among other isotopes, is a powerful technique to investigate metabolic pathways and the dynamics of biochemical reactions. nih.gov This can be applied to study drug target engagement by monitoring the metabolic consequences of inhibiting specific enzymes or pathways. nih.govresearchgate.net

Overview of YM155 (Sepantronium Bromide) as a Survivin Modulator

YM155, also known as Sepantronium Bromide, is a small-molecule compound that has been investigated for its potential as an anticancer agent. techscience.commedchemexpress.com It is recognized as a survivin modulator, primarily acting as a suppressor of survivin expression. medchemexpress.comselleckchem.comspandidos-publications.com

Historical Context of Survivin as a Cancer Therapeutic Target

Survivin (also known as BIRC5) is a member of the inhibitor of apoptosis protein (IAP) family. kindai.ac.jpnih.govnih.gov It plays a dual role in both inhibiting apoptosis (programmed cell death) and regulating cell division. kindai.ac.jpnih.govnih.gov Survivin is highly expressed in many human cancers, often correlating with increased proliferation, resistance to chemotherapy and radiation, and poor prognosis, while its expression is limited in most normal adult tissues. kindai.ac.jpnih.govnih.govnih.govoxfordvacmedix.com This differential expression pattern has made survivin an attractive target for cancer therapy for over two decades. nih.govnih.govd-nb.inforesearchgate.net The goal of targeting survivin is to selectively induce apoptosis or disrupt cell division in cancer cells. kindai.ac.jpnih.gov Despite its promise, translating survivin-targeting agents into successful clinical therapies has presented challenges. d-nb.inforesearchgate.net

Foundational Preclinical Insights into YM155 Action

Preclinical studies have provided significant insights into the action of YM155. YM155 was identified through high-throughput screening for inhibitors of survivin gene promoter activity. kindai.ac.jpresearchgate.netnih.gov Its mechanism of action is believed to involve the suppression of survivin expression at both the mRNA and protein levels. medchemexpress.comspandidos-publications.comkindai.ac.jpresearchgate.netnih.goviiarjournals.org This suppression is mediated through effects on the survivin gene promoter region, potentially involving the dissociation of regulatory proteins like p54nrb and ILF3. researchgate.netnih.gov

Preclinical research has demonstrated that YM155 can inhibit the growth and induce apoptosis in a variety of human cancer cell lines and in xenograft models. medchemexpress.comselleckchem.comspandidos-publications.comkindai.ac.jpnih.govnih.govresearchgate.netiiarjournals.orgnih.govresearchgate.netnih.govspandidos-publications.com Studies have shown potent activity in various cancer types, including prostate cancer, non-small cell lung cancer, melanoma, lymphoma, and breast cancer. medchemexpress.comselleckchem.comkindai.ac.jpnih.govd-nb.infoiiarjournals.orgnih.govresearchgate.netnih.gov YM155 has been shown to suppress survivin expression in these models, leading to downstream effects such as increased caspase activity and induction of apoptosis. spandidos-publications.comnih.govspandidos-publications.com

Beyond survivin downregulation, preclinical studies suggest that YM155 may exert its anticancer effects through multiple mechanisms. Some research indicates that YM155 can induce a DNA damage response and may inhibit topoisomerase activity. d-nb.info It has also been shown to affect the expression of other proteins involved in apoptosis, such as Mcl-1 and XIAP, in a context-dependent manner. selleckchem.comd-nb.infonih.gov For instance, in multiple myeloma cells, YM155-induced cell death appears to be significantly mediated by the downregulation of Mcl-1. nih.gov The transport of YM155 into cells can be influenced by transporters like SLC35F2. researchgate.net

Preclinical data has also explored the potential for combining YM155 with other therapeutic modalities, including chemotherapy and radiation, showing synergistic anti-tumor activity in some models. techscience.commedchemexpress.comselleckchem.comd-nb.info

While YM155 has shown promising preclinical activity, its chemical stability has been noted as a concern, and pharmacokinetic studies in non-deuterated form have indicated rapid decrease in plasma and tumors after administration. d-nb.info

Table 1: Key Preclinical Findings for YM155

Cancer Type / ModelKey FindingsSource
Various Human Tumor Cell LinesSuppresses survivin protein and mRNA expression, induces apoptosis. medchemexpress.comkindai.ac.jpresearchgate.net
PC-3 Prostate Cancer XenograftsInhibits tumor growth, highly distributed to tumor tissue. medchemexpress.comselleckchem.com
NSCLC Xenografts (H460, Calu6)Increases sensitivity to gamma-radiation, synergistic anti-tumor activity with radiation. medchemexpress.comselleckchem.comd-nb.info
Multiple Myeloma CellsPotently inhibits cell growth, induces apoptosis, downregulates Mcl-1. nih.gov
Oral Squamous Cell Carcinoma CellsReduces survivin expression, increases PUMA expression and caspase-3 activation, inhibits tumor growth. nih.gov
Anaplastic Thyroid CancerDecreases survivin expression levels, inhibits tumor growth in xenograft models. nih.govresearchgate.net
Glioblastoma Stem CellsHighly effective and potent anti-GBM agent with single digit and sub-nanomolar IC50 values related to cell killing. nih.gov
Human Pulmonary Arterial Smooth Muscle Cells (Hypoxic)Suppresses survivin expression, increases apoptosis, increases Kv channel expression. spandidos-publications.com

Properties

Molecular Formula

C₂₀H₁₆D₃BrN₄O₃

Molecular Weight

446.31

Synonyms

4,9-Dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(2-pyrazinylmethyl)-1H-naphth[2,3-d]imidazolium Bromide-d3;  Sepantronium Bromide-d3;  YM 155-d3

Origin of Product

United States

Molecular and Cellular Mechanisms of Action for Ym155 D3

Elucidating the Primary Molecular Targets and Binding Dynamics

The biological activity of YM155-d3 is intricately linked to its interactions with several key cellular proteins and its influence on gene expression, particularly those involved in regulating cell survival and apoptosis.

Investigation of Survivin (BIRC5) Promoter Regulation and Gene Expression Modulation

A central aspect of YM155's mechanism, and by extension this compound, is its impact on Survivin, an inhibitor of apoptosis protein (IAP) encoded by the BIRC5 gene. YM155 is reported to suppress the expression of Survivin by inhibiting the activity of its promoter. htct.com.brplos.orgnih.goviiarjournals.orgd-nb.infonih.govnih.gov This suppression involves interference with the binding of transcription factors to the BIRC5 promoter region. plos.orgspandidos-publications.comresearchgate.netdntb.gov.ua Studies have indicated that YM155 can disrupt the interaction of Sp1 with the survivin core promoter. plos.orgnih.gov Furthermore, YM155 has been shown to decrease BIRC5 mRNA levels, although the timing and extent of this reduction can vary depending on the cell type. htct.com.briiarjournals.orgd-nb.info

Analysis of Protein Expression and Degradation Pathways, including Survivin and IAP Family Members

Beyond transcriptional control, YM155 also influences the protein levels of Survivin and other IAP family members. YM155 treatment leads to a decrease in Survivin protein levels. htct.com.briiarjournals.orgd-nb.infospandidos-publications.com This effect is observed in various cancer cell lines and is considered a key contributor to YM155's pro-apoptotic activity. htct.com.brnih.goviiarjournals.orgspandidos-publications.comnii.ac.jp

While initially characterized as a selective Survivin suppressant, further research has revealed that YM155 can also affect other IAP family proteins. Studies have shown that YM155 can reduce the protein levels of X-linked inhibitor of apoptosis (XIAP) and cellular inhibitor of apoptosis 1 and 2 (cIAP1/2). htct.com.brnih.govnih.govnii.ac.jp The reduction in cIAP1 levels can occur through proteasome-dependent degradation induced by YM155. nih.gov The effect on IAP family members appears to be cell type-dependent. d-nb.info

YM155 has also been shown to affect other proteins involved in cell survival and apoptosis, such as MCL-1, a BCL-2 family protein. nii.ac.jpnii.ac.jpd-nb.info YM155 can reduce MCL-1 protein levels, and this has been linked to proteasomal degradation and phosphorylation of MCL-1. nii.ac.jp

Exploration of Interaction with Interleukin Enhancer-Binding Factor 3/NF110 Transcription Factor

A significant finding regarding YM155's molecular targeting is its direct interaction with the transcription factor Interleukin Enhancer-Binding Factor 3 (ILF3), specifically the NF110 isoform. nih.govspandidos-publications.comresearchgate.netoncotarget.comresearchgate.netnih.gov ILF3/NF110 is known to positively regulate Survivin expression. nih.govresearchgate.netnih.gov YM155 has been shown to bind directly to ILF3/NF110, and this interaction attenuates the ability of ILF3/NF110 to enhance survivin promoter activity. nih.govnih.gov This binding is considered a physiological target through which YM155 mediates Survivin suppression. nih.gov The C-terminal region of ILF3/NF110 is important for both promoting survivin expression and high-affinity binding to YM155. nih.govnih.gov YM155 treatment can disrupt the ILF3/p54nrb complex and cause translocation of ILF3 from the nucleoplasm to the nucleolus. nih.gov

Characterization of Receptor-Interacting Protein Kinase 2 (RIPK2) Modulation

More recent research suggests that YM155's mechanism of action may also involve interaction with Receptor-Interacting Protein Kinase 2 (RIPK2). nih.govresearchgate.netresearchgate.net Studies have indicated that YM155 can target RIPK2 and modulate its function. nih.gov This interaction with RIPK2 has been proposed to be involved in YM155-induced suppression of Survivin and the induction of cell death. nih.govresearchgate.net YM155 appears to interact with RIPK2 at a similar binding site as other RIPK2 modulators. nih.gov Modulation of RIPK2 function by YM155 has been linked to a decrease in IKK activation and reduced IκBα phosphorylation. nih.gov

Mechanisms of Induced Cellular Responses

The molecular interactions of this compound, particularly its effects on Survivin and other IAPs, culminate in significant cellular responses, most notably the induction of apoptosis.

Apoptosis Induction Pathways

YM155 is a known inducer of apoptosis in cancer cells. htct.com.brnih.goviiarjournals.orgnii.ac.jpnii.ac.jponcotarget.com The suppression of Survivin, a key anti-apoptotic protein, is considered a major contributor to this effect. htct.com.brnih.goviiarjournals.org By reducing Survivin levels, YM155 disrupts the cell's ability to counteract apoptotic signals.

Apoptosis induced by YM155 is often caspase-dependent, characterized by the cleavage of caspases, such as caspase-3 and caspase-7, and their substrates, like PARP. spandidos-publications.comnii.ac.jpnii.ac.jp

While Survivin suppression is a primary mechanism, YM155's effects on other IAPs and pro-apoptotic proteins also contribute to apoptosis induction. The reduction of XIAP and cIAP1/2 can further sensitize cells to apoptotic stimuli. nih.govnih.gov Additionally, YM155 can upregulate pro-apoptotic proteins like Bak and decrease anti-apoptotic proteins like MCL-1, shifting the balance towards cell death. nii.ac.jpnih.gov

Some studies also suggest that YM155 can induce DNA damage, which in turn can lead to apoptosis. htct.com.broncotarget.comnih.gov This DNA damage may be mediated through the induction of autophagy-dependent reactive oxygen species (ROS) production. nih.gov

The induction of apoptosis by YM155 can be influenced by the cellular context and the expression levels of various pro- and anti-apoptotic proteins. htct.com.brnih.govnih.gov

Here is a summary of some key molecular targets and their modulation by YM155:

Target ProteinGene NameEffect of YM155 TreatmentMechanism
SurvivinBIRC5Decreased expression (mRNA and protein)Inhibition of promoter activity, disruption of transcription factor binding
XIAPXIAPDecreased protein levels (sometimes without mRNA change)Induction of degradation
cIAP1BIRC2Decreased protein levelsProteasome-dependent degradation
MCL-1MCL1Decreased protein levelsProteasome-dependent degradation, phosphorylation
ILF3/NF110ILF3Direct binding, disruption of complex, altered localizationInterference with survivin promoter activation
RIPK2RIPK2Modulation of functionInteraction with RIPK2, potential involvement in apoptosis induction

Note: The specific effects and their magnitude can vary depending on the cell type and experimental conditions.

Caspase Activation and Executioner Caspase Activity

Apoptosis is often characterized by the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. YM155 treatment has been reported to lead to increased levels of cleaved caspase-3, indicating the activation of this key executioner caspase oncotarget.comspandidos-publications.comashpublications.org. Activation of caspase-3 results in the cleavage of downstream substrates, such as PARP, which is considered a hallmark of apoptosis ashpublications.orgoncotarget.comspandidos-publications.com. Studies have also shown activation of caspase-8 and caspase-9 in response to YM155, suggesting involvement of both extrinsic and intrinsic apoptotic pathways spandidos-publications.comspandidos-publications.comscispace.com. For instance, in human leukemia cells, YM155 induced apoptosis concomitant with the activation of caspase-3 and -8 spandidos-publications.com. In breast cancer cells, cleaved caspase-3 was detected after YM155 treatment oncotarget.com.

Mitochondrial Dysfunction and Outer Membrane Permeabilization

Mitochondrial dysfunction is a critical event in the intrinsic apoptotic pathway. YM155 has been shown to induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (MMP) nih.govnih.govmdpi.comnih.gov. This loss of MMP is a precursor to the permeabilization of the outer mitochondrial membrane (MOMP), which allows the release of pro-apoptotic factors into the cytosol oncotarget.comnih.govnih.govmdpi.com. Research suggests that YM155 can localize to the mitochondria, contributing to this dysfunction researchgate.netnih.gov. In Bcl-xL silenced glioma cells, YM155 treatment resulted in a loss of mitochondrial membrane potential nih.govnih.gov. This effect was also observed in renal carcinoma cells oncotarget.com.

Release of Pro-apoptotic Factors (e.g., Cytochrome c, Smac/DIABLO, AIF)

Following MOMP, several pro-apoptotic factors are released from the intermembrane space of the mitochondria into the cytosol. These factors then activate caspases or induce caspase-independent cell death. YM155 treatment has been shown to increase the cytosolic release of cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF) nih.govnih.govresearchgate.netresearchgate.net. Cytochrome c release contributes to the formation of the apoptosome, leading to caspase-9 activation and subsequent caspase-3 activation uva.nl. Smac/DIABLO (also known as DIABLO) promotes apoptosis by neutralizing inhibitors of apoptosis proteins (IAPs), thereby allowing caspase activation frontiersin.orgoncotarget.com. AIF translocation to the nucleus can induce caspase-independent chromatin condensation and DNA fragmentation scispace.comresearchgate.netnih.gov. Studies in Bcl-xL silenced glioma cells demonstrated enhanced release of cytochrome c, Smac/DIABLO, and AIF into the cytosol upon YM155 treatment nih.govnih.gov. The release of cytochrome c was also observed in renal carcinoma cells treated with YM155 oncotarget.com.

Autophagy Induction and its Regulatory Mechanisms

Autophagy is a cellular process involving the degradation and recycling of cellular components. While often a survival mechanism, autophagy can also contribute to cell death under certain conditions. YM155 has been reported to induce autophagy nih.govnih.govselleckchem.comnih.govoncotarget.com. In breast cancer cells, YM155 treatment modulated autophagy selleckchem.com. The induction of autophagy by YM155 can be dependent on various factors and can sometimes lead to autophagy-dependent cell death oncotarget.comnih.gov. For example, in prostate cancer cells, YM155 induced autophagy-dependent apoptosis oncotarget.com. In breast cancer cells, YM155 triggered cell death through an autophagy-NF-κB network oncotarget.com. Autophagy induction by YM155 has also been linked to the promotion of DNA damage nih.gov.

DNA Damage Induction and Repair Pathway Modulation

A significant mechanism of action for YM155 involves the induction of DNA damage and interference with DNA repair processes.

Double-Strand Break Formation and Repair Abrogation (e.g., Rad51 Repression, γH2AX Accumulation)

YM155 treatment leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage oncotarget.comaacrjournals.orgmdpi.commdpi.comresearchgate.netacs.org. DSBs are marked by the phosphorylation of histone H2AX at serine 139, forming γH2AX foci, which serve as a marker for DNA damage oncotarget.comnih.govaacrjournals.orgmdpi.commdpi.comkarger.com. YM155 treatment increases γH2AX levels and foci formation oncotarget.comnih.govaacrjournals.orgmdpi.commdpi.comkarger.com. This DNA damage can be a primary effect of YM155 or a consequence of other cellular perturbations like oxidative stress nih.govmdpi.comacs.org. YM155 has been suggested to induce oxidative DNA cleavage acs.org.

Furthermore, YM155 interferes with DNA repair pathways, particularly homologous recombination (HR), which is crucial for repairing DSBs. YM155 has been shown to repress the expression or function of key HR proteins like Rad51 nih.govresearchgate.netnih.govmdpi.comresearchgate.net. Repression of Rad51 impairs the cell's ability to repair DSBs effectively, leading to their accumulation and ultimately cell death nih.govresearchgate.netkarger.com. In Bcl-xL silenced glioma cells, YM155 abrogated DNA double-strand break repair mediated by Rad51 repression and enhanced accumulation of γH2AX nih.govresearchgate.net. YM155 also delays the repair of radiation-induced double-strand breaks selleckchem.comcellagentech.com.

PARP Activation and Parthanatos

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair, particularly in response to single-strand breaks. However, excessive DNA damage can lead to hyper-activation of PARP-1, which depletes cellular NAD+ and ATP, leading to a form of caspase-independent cell death known as parthanatos nih.govoncotarget.comnih.gov. YM155 has been shown to induce PARP-1 activation nih.govoncotarget.comnih.gov. This hyper-activation contributes to the induction of parthanatos, which is characterized by poly-ADP polymer formation and the release and nuclear translocation of AIF nih.govoncotarget.com. Genetic knockdown of PARP-1 or AIF has been shown to abrogate YM155-induced parthanatos nih.govoncotarget.comnih.gov.

Here is a summary of some research findings related to YM155's mechanisms:

MechanismObserved EffectsCell Lines/ModelsKey FindingsSource
Caspase ActivationIncreased cleaved caspase-3, -8, -9; PARP cleavageVarious cancer cell lines (e.g., leukemia, breast)YM155 induces caspase-dependent apoptosis. oncotarget.comspandidos-publications.comashpublications.orgspandidos-publications.comscispace.com oncotarget.comspandidos-publications.comashpublications.orgspandidos-publications.comscispace.com
Mitochondrial Dysfunction & MOMPLoss of mitochondrial membrane potential, activation of BaxGlioma, renal carcinoma cellsYM155 induces mitochondrial dysfunction, contributing to apoptosis. oncotarget.comnih.govnih.govmdpi.com oncotarget.comnih.govnih.govmdpi.com
Release of Pro-apoptotic FactorsRelease of Cytochrome c, Smac/DIABLO, AIF into cytosolGlioma, renal carcinoma cellsYM155 promotes the release of factors that activate caspases or induce caspase-independent death. oncotarget.comnih.govnih.govresearchgate.netresearchgate.net oncotarget.comnih.govnih.govresearchgate.netresearchgate.net
Autophagy InductionInduction of autophagosome formation, LC3-II recruitmentProstate cancer, breast cancer, glioma cellsYM155 induces autophagy, which can contribute to cell death or DNA damage. oncotarget.comoncotarget.comnih.govnih.govselleckchem.comnih.govoncotarget.com oncotarget.comoncotarget.comnih.govnih.govselleckchem.comnih.govoncotarget.com
DNA Damage (DSBs) & γH2AX AccumulationIncreased γH2AX foci and levels, DNA fragmentation, positive comet assay resultsAnaplastic thyroid cancer, breast cancer, NSCLC cellsYM155 induces DNA double-strand breaks. oncotarget.comnih.govaacrjournals.orgmdpi.commdpi.comresearchgate.netacs.orgkarger.com γH2AX is a marker for this damage. oncotarget.comnih.govaacrjournals.orgmdpi.commdpi.comkarger.com oncotarget.comnih.govaacrjournals.orgmdpi.commdpi.comresearchgate.netacs.orgkarger.com
DNA Repair Abrogation (Rad51 Repression)Decreased Rad51 levels/foci, impaired DSB repairGlioma, breast cancer, NSCLC cellsYM155 inhibits homologous recombination repair by repressing Rad51. nih.govresearchgate.netnih.govmdpi.comresearchgate.net This leads to persistent DNA damage. nih.govresearchgate.netkarger.com nih.govresearchgate.netnih.govmdpi.comresearchgate.net
PARP Activation & ParthanatosPARP-1 hyper-activation, poly-ADP polymer formation, AIF nuclear translocationEsophageal squamous cell carcinomaYM155 induces caspase-independent cell death (parthanatos) via PARP-1 hyper-activation and AIF release/translocation. nih.govoncotarget.comnih.gov PARP and AIF are required for this process. nih.govoncotarget.comnih.gov

Cell Cycle Perturbation and Arrest Mechanisms (e.g., S-phase accumulation)

YM155 treatment has been shown to induce cell cycle arrest in various cancer cell lines. A notable effect is the accumulation of cells in the S phase of the cell cycle. Studies have demonstrated that YM155 treatment leads to an increase in the S phase population and sometimes a subsequent increase in the sub-G1 population, indicative of cell death nih.govresearchgate.net. This S-phase arrest is often accompanied by the activation of DNA damage response pathways, including the ATM-Chk2 pathway nih.govaacrjournals.org. The DNA damage induced by YM155, which can involve double-strand breaks, is thought to contribute to this cell cycle perturbation nih.gov. While survivin is involved in mitotic control, the cell cycle arrest induced by YM155 appears to be linked more directly to its DNA damaging effects nih.govnih.gov.

Modulation of Anti-apoptotic Proteins Beyond Survivin (e.g., Mcl-1, XIAP)

Beyond its primary effect on survivin, YM155 has been shown to modulate the expression levels of other anti-apoptotic proteins, particularly Mcl-1 and XIAP.

Mcl-1: YM155 has been observed to decrease Mcl-1 protein expression in various cancer cell types, including osteosarcoma and multiple myeloma cells nii.ac.jpashpublications.orgspandidos-publications.com. This downregulation of Mcl-1 is considered a significant contributor to YM155-induced cell death in some contexts nii.ac.jpspandidos-publications.comnih.gov. The mechanism of Mcl-1 reduction can involve proteasome-dependent degradation and, in some cases, transcriptional repression of certain Mcl-1 isoforms nii.ac.jpashpublications.orgnih.gov. However, the effect on Mcl-1 can be cell line-specific, as some studies on pancreatic cancer cells showed no change in Mcl-1 levels after YM155 treatment plos.org.

XIAP: YM155 can also lead to the suppression of XIAP (X-linked inhibitor of apoptosis protein) expression in some cancer cell lines ashpublications.orgplos.org. This reduction in XIAP contributes to the induction of caspase-dependent apoptosis nii.ac.jpashpublications.org. The decrease in XIAP levels may not always be solely dependent on survivin downregulation, suggesting additional pathways are involved in YM155's effect on XIAP plos.org.

The modulation of these anti-apoptotic proteins, alongside survivin suppression and DNA damage induction, underscores the multi-modal mechanism by which YM155 exerts its cytotoxic effects on cancer cells.

Cellular Uptake and Efflux Mechanisms

The intracellular concentration of YM155, and presumably this compound, is significantly influenced by cellular uptake and efflux mechanisms mediated by specific transporters.

Role of Solute Carrier Family 35 Member F2 (SLC35F2) in this compound Import

The solute carrier family 35 member F2 (SLC35F2) has been identified as a crucial transporter responsible for the cellular uptake of YM155 frontiersin.orgoncotarget.comthno.orgmdpi.com. The expression level of SLC35F2 is a significant determinant of cellular sensitivity to YM155, with higher SLC35F2 expression generally correlating with increased YM155 uptake and cytotoxicity oncotarget.comthno.orgmdpi.combiorxiv.org. Studies using genetic approaches like CRISPR-Cas9 knockout and knockdown have confirmed that SLC35F2 is essential for efficient YM155 import into cells frontiersin.orgthno.orgmdpi.comnih.gov. Reduced expression or function of SLC35F2 is associated with acquired resistance to YM155 mdpi.comthno.orgbiorxiv.org. SLC35F2 is a functional transporter in various cellular models, including those of the blood-brain barrier, and facilitates the apical-to-basal transport of YM155 nih.gov. YM155 itself can act as a high-specificity substrate for SLC35F2 uptake and can competitively inhibit the transporter biorxiv.org.

Influence of ATP-Binding Cassette (ABC) Transporters on Efflux (e.g., ABCB1, ABCC1)

ATP-Binding Cassette (ABC) transporters are a family of efflux pumps that can transport various substrates, including many chemotherapeutic agents, out of cells, thereby contributing to multidrug resistance (MDR) mdpi.comnih.govfrontiersin.org. Several ABC transporters have been implicated in the efflux of YM155.

ABCB1 (P-glycoprotein): ABCB1 is a well-characterized efflux transporter known to confer resistance to a wide range of drugs mdpi.comnih.gov. Increased expression of ABCB1 has been identified as an important mechanism of acquired resistance to YM155 in various cancer cell lines, including neuroblastoma cells mdpi.combiorxiv.orgresearchgate.net. ABCB1 mediates the efflux of YM155, reducing its intracellular accumulation and thus decreasing its cytotoxic effects mdpi.combiorxiv.orgresearchgate.net. Inhibitors of ABCB1, such as verapamil (B1683045) and zosuquidar (B1662489), have been shown to sensitize ABCB1-overexpressing cells to YM155 mdpi.com.

ABCC1 (MRP1): ABCC1 is another ABC transporter that can contribute to MDR by transporting organic anions and other conjugated substrates mdpi.comnih.govmdpi.com. ABCC1 has also been shown to confer resistance to YM155 in some contexts dntb.gov.ua. While ABCB1 primarily transports hydrophobic and weakly cationic compounds, and ABCC1 mainly transports organic acids, both can play a role in YM155 efflux and resistance mdpi.commdpi.com.

The interplay between the import mediated by SLC35F2 and the efflux mediated by ABC transporters like ABCB1 and ABCC1 significantly impacts the intracellular concentration and ultimately the efficacy of YM155 and its labeled analog, this compound.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Ym155 D3

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models

Preclinical ADME studies are crucial for understanding how a drug is handled by the body, providing insights into its potential efficacy and informing subsequent clinical development cemas.co.ukwuxiapptec.com. For YM155-d3, these studies in preclinical models aim to characterize its absorption, distribution to various tissues, metabolic fate, and elimination pathways.

Quantitative Bioanalysis of this compound and its Metabolites in Biological Matrices

Quantitative bioanalysis is essential for determining the concentration of this compound and any resulting metabolites in biological samples from preclinical studies, such as plasma, urine, and tissue homogenates cemas.co.ukwuxiapptec.comevotec.com. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for their sensitivity and specificity in quantifying small molecules and their metabolites in complex biological matrices evotec.comnih.gov. The development and validation of robust bioanalytical methods are critical to ensure the accuracy and reliability of the quantitative data obtained cemas.co.ukevotec.com. While specific details on the bioanalytical methods developed solely for this compound are limited in the provided information, such methods would be necessary to support preclinical PK studies of the deuterated compound. These methods would need to distinguish this compound from its non-deuterated counterpart and potential deuterated and non-deuterated metabolites.

Tissue Distribution and Accumulation Profiles, particularly in Tumors

Understanding the distribution of this compound to various tissues, including target tumor sites, is critical for assessing its potential efficacy. Preclinical studies with the parent compound, YM155, have indicated rapid distribution to tissues nih.gov. Notably, YM155 has been shown to accumulate in tumor tissue at concentrations significantly higher than those observed in plasma in mouse xenograft models nih.govresearchgate.net. Specifically, pharmacokinetic analyses of YM155 in a subcutaneous xenograft model in mice demonstrated tumor tissue concentrations approximately 20-fold higher than those in plasma researchgate.net. Another study also reported that YM155 concentrates in human tumor xenografts researchgate.net. While direct comparative tissue distribution data for this compound versus YM155 is not detailed in the provided results, the deuteration is primarily aimed at improving metabolic stability, which could indirectly influence tissue exposure profiles. Studies evaluating the tissue distribution of this compound would typically involve administering the compound to preclinical species and measuring its concentration in various tissues over time using quantitative bioanalytical methods. Special attention would be given to tumor tissue to determine if the favorable accumulation observed with YM155 is maintained or altered with deuteration.

Evaluation of Elimination Half-life and Clearance in Preclinical Species

The elimination half-life and clearance are key pharmacokinetic parameters that determine the duration of systemic exposure to a drug wuxiapptec.com. Preclinical pharmacokinetic evaluation of the parent compound, YM155, in mice demonstrated a brief elimination half-life nih.gov. Population pharmacokinetic analysis of YM155 in patients (though not a preclinical model, it provides context for the parent compound) indicated a terminal elimination half-life of 26 hours at the maximum tolerated dose nih.gov. Clearance of YM155 in this human study was reported as 47.7 L/h nih.gov. Deuteration is a strategy often employed to decrease the rate of metabolism, which can lead to an increased plasma half-life and reduced systemic clearance semanticscholar.orgjuniperpublishers.com. Therefore, it would be expected that this compound might exhibit a longer elimination half-life and potentially lower clearance compared to YM155 in preclinical species, assuming the deuteration successfully imparts metabolic stability at key sites of metabolism. Studies would involve administering this compound and monitoring its concentration in plasma over time to calculate these parameters.

Excretion Pathways and Identification of Primary Metabolites

Understanding how this compound is eliminated from the body and identifying its primary metabolites are crucial for a complete ADME profile wuxiapptec.comdrugdiscoverytrends.com. Excretion pathways typically involve renal (urine) and hepatic (bile/feces) routes drugdiscoverytrends.com. Metabolite identification studies aim to determine the structure of metabolic products formed and delineate the metabolic pathways involved wuxiapptec.comnuvisan.comadmescope.com. These studies often utilize techniques like LC-MS/MS to analyze biological samples and compare them to control samples to identify drug-related peaks corresponding to metabolites admescope.comdrugdiscoverytrends.com. While specific details on the excretion pathways and metabolites of this compound are not provided in the search results, studies with the parent compound YM155 would offer initial insights into potential metabolic routes. Deuteration at specific sites can alter the metabolic profile, potentially leading to different or reduced levels of certain metabolites compared to the non-deuterated compound semanticscholar.orgjuniperpublishers.com. Identifying any unique or disproportionate metabolites of this compound in preclinical species is important for assessing their potential pharmacological activity or toxicity wuxiapptec.comadmescope.com. Radiolabeled studies can be particularly useful in determining mass balance and obtaining a comprehensive metabolite profile in various biological matrices wuxiapptec.comdrugdiscoverytrends.com.

Preclinical Pharmacodynamic Endpoints and Biomarker Identification

Preclinical studies investigating the pharmacodynamic effects of YM155 have focused on several key endpoints, including the modulation of survivin expression, induction of apoptosis, assessment of DNA damage, and effects on cell proliferation and cell cycle progression. These studies aim to understand the molecular mechanisms underlying YM155's antitumor activity and identify potential biomarkers of response.

Dose- and Time-Dependent Effects on Survivin Expression (mRNA and Protein)

YM155 has been shown to inhibit survivin expression in a dose- and time-dependent manner in a broad range of human tumor cell lines. nih.govaacrjournals.orgspandidos-publications.com This suppression occurs at both the mRNA and protein levels. aacrjournals.org The mechanism is believed to involve targeting the promoter region of the survivin gene (BIRC5), thereby downregulating its transcriptional activity. aacrjournals.orgfrontiersin.orgresearchgate.net Studies in hepatoblastoma cell lines, for instance, demonstrated that YM155 significantly downregulated survivin protein expression in a dose-dependent manner after 24 hours of treatment. spandidos-publications.com Similarly, in anaplastic thyroid cancer (ATC) cell lines, YM155 treatment reduced survivin expression in a dose- and time-dependent fashion. aacrjournals.org

Measurement of Apoptotic Markers (e.g., Caspase activity, DNA fragmentation)

Suppression of survivin by YM155 leads to the activation of caspases and the induction of apoptosis in various malignant tumors. nih.govnih.govspandidos-publications.com Caspases, such as caspase-3, are key executioners of apoptosis, and their activation is a hallmark of programmed cell death. spandidos-publications.comnih.gov DNA fragmentation, another characteristic feature of late-stage apoptosis, occurs due to the cleavage of chromosomal DNA by Caspase-Activated DNase (CAD) into fragments. abcam.cnnovusbio.com Studies have shown that YM155 induces apoptosis, DNA fragmentation, and activation of caspase-3 in certain cancer cell lines. nih.gov While some studies reported caspase activation and apoptosis induction nih.govnih.govspandidos-publications.com, others noted that YM155 treatment did not affect the cleavage of caspase-9 and caspase-3 in specific cell lines, suggesting cell line-dependent responses or alternative cell death mechanisms. nih.gov However, in cells where apoptosis was induced, markers like Annexin V staining increased in a dose- and time-dependent manner following YM155 treatment. nih.gov

Analysis of DNA Damage Markers (e.g., γH2AX, PARP cleavage)

YM155 has been shown to induce DNA damage, which can be assessed by analyzing markers such as phosphorylated histone H2AX (γH2AX) and PARP cleavage. nih.govmdpi.com γH2AX is a sensitive marker for DNA double-strand breaks. mdpi.comresearchgate.netresearchgate.netwikipedia.org PARP (Poly(ADP-ribose) polymerase) is involved in DNA repair, and its cleavage is often indicative of caspase activation and apoptosis. novusbio.comwikipedia.orgwikipedia.orgmdpi.comguidetopharmacology.orglitronlabs.comfrontiersin.orgresearchgate.net Studies have demonstrated that YM155 treatment leads to increased nuclear expression of γH2AX, indicating the induction of DNA damage. nih.govmdpi.com Additionally, YM155 can induce PARP-1 hyper-activation, leading to a form of cell death known as parthanatos in some cancer cell types. nih.gov While PARP cleavage is typically associated with apoptosis, the hyper-activation of PARP-1 by YM155 can trigger a non-apoptotic, PARP-dependent cell death pathway. nih.gov

Cell Proliferation and Cell Cycle Progression Assays

YM155 inhibits cancer cell proliferation and affects cell cycle progression. aacrjournals.orgfrontiersin.orgresearchgate.netnih.gov Survivin plays a dual role in inhibiting apoptosis and inducing cell cycle progression. researchgate.netspandidos-publications.com By suppressing survivin, YM155 can impede cell cycle progression. Studies have shown that YM155 treatment can lead to an accumulation of cells in the S and G2/M phases of the cell cycle. aacrjournals.orgresearchgate.netnih.govmdpi.com For example, exposure to YM155 resulted in significantly increased proportions of cells in S phase in certain esophageal cancer cell lines. nih.gov In ATC cells, YM155 treatment was associated with S-phase arrest. aacrjournals.orgmdpi.com Inhibition of proliferation by YM155 has been confirmed using various assays, including alamarBlue assays. mdpi.com

Identification of Peripheral Blood Biomarkers indicative of Pharmacodynamic Response

Information specifically on the identification of peripheral blood biomarkers indicative of the pharmacodynamic response to this compound was not prominently featured in the search results. Preclinical pharmacodynamic studies often focus on cellular and tissue-level changes in tumor models. While clinical trials might explore peripheral blood biomarkers, the scope of this article is strictly preclinical pharmacodynamic endpoints and biomarker identification.

Preclinical Efficacy Studies and Disease Models

Efficacy in Various Cancer Models

Detailed preclinical efficacy data specifically for YM155-d3 across a broad range of cancer models was not extensively available in the consulted search results. Research findings primarily pertain to the activity of YM155.

Hematological Malignancies (e.g., Non-Hodgkin Lymphoma, Diffuse Large B-cell Lymphoma)

Specific preclinical efficacy data for this compound in hematological malignancies such as Non-Hodgkin Lymphoma (NHL) and Diffuse Large B-cell Lymphoma (DLBCL) were not identified in the conducted searches. Preclinical studies evaluating survivin suppressants in these areas have largely reported on YM155.

Solid Tumors

Preclinical efficacy data specifically for this compound in solid tumor models were not widely found in the searched literature. The available research predominantly describes the effects of YM155.

Prostate Cancer (e.g., Hormone-Refractory Prostate Cancer)

Detailed preclinical efficacy data specifically for this compound in prostate cancer, including hormone-refractory prostate cancer models, were not present in the search results. Published studies on this topic have primarily investigated YM155.

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

Specific preclinical efficacy data for this compound in lung cancer models, such as Non-Small Cell Lung Cancer (NSCLC), were not identified in the consulted literature. Preclinical investigations into survivin inhibition in lung cancer have largely reported on YM155.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Preclinical efficacy data specifically for this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) models were not found in the search results. Studies in this area have primarily focused on the parent compound, YM155.

Osteosarcoma

Detailed preclinical efficacy data specifically for this compound in osteosarcoma models were not available in the searched literature. Published preclinical research on survivin inhibition in osteosarcoma has predominantly evaluated YM155.

Hepatoblastoma

Studies on hepatoblastoma cell lines and xenograft models have investigated the efficacy of YM155, the parent compound of this compound. Survivin expression was found to be upregulated in hepatoblastoma tissues and cell lines. nih.gov YM155 demonstrated the ability to inhibit survivin expression in these cells in a dose-dependent manner. nih.gov Furthermore, YM155 enhanced the sensitivity of human HepG2 and HuH-6 hepatoblastoma cells to cisplatin (B142131) (CDDP). nih.gov The combination of YM155 and CDDP significantly reduced cell proliferation and formation and induced cell apoptosis in hepatoblastoma cells compared to either agent alone. nih.gov In a mouse xenograft model, the combination treatment significantly suppressed tumor growth. nih.gov

Glioma/Glioblastoma (GBM)

Preclinical investigations into the activity of YM155 in glioblastoma (GBM) have shown promising results. YM155 has been found to be a highly potent anti-GBM agent in a broad panel of primary GBM cell lines, including cancer stem-like cells and those expressing EGFRvIII, with cell-based IC50 values in the low nanomolar to picomolar range. nih.govnih.gov Despite its preclinical efficacy, YM155's clinical application in GBM has been hampered by its limited brain exposure. nih.gov A prodrug form of YM155, termed aYM155, has been developed to address this issue, demonstrating enhanced cell killing activity against patient-derived GBM cancer stem-like cells and improved transport into the brain in a mouse model. nih.gov This prodrug significantly inhibited brain tumor growth in an orthotopic intracranial GBM xenograft model. nih.gov Studies also suggest that the mechanism of YM155-induced suppression of survivin and caspase-dependent cell death may involve interaction with receptor-interacting protein kinase 2 (RIPK2). nih.govnih.gov

Anaplastic Thyroid Cancer (ATC)

YM155 has shown significant preclinical activity in anaplastic thyroid cancer (ATC). In a high-throughput screening of a large compound library, YM155 was identified as one of the most active agents against ATC cell lines. mdpi.comnih.gov Survivin is overexpressed in human ATC tissue samples and cell lines, making it a potential therapeutic target. nih.gov YM155 significantly inhibited ATC cellular proliferation in a dose- and time-dependent fashion. nih.govresearchgate.net Mechanistically, YM155 inhibited survivin expression and reduced claspin expression, which was associated with S-phase arrest in ATC cells. nih.gov In vivo studies using a mouse model of metastatic ATC demonstrated that YM155 significantly inhibited the growth of metastases and prolonged survival. nih.govresearchgate.net These findings support the potential of YM155 as an anticancer agent for ATC. nih.gov

Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic Sarcoma (MFH/UPS)

While specific preclinical studies focusing on this compound in Malignant Fibrous Histiocytoma (MFH), now largely classified under Undifferentiated Pleomorphic Sarcoma (UPS), were not prominently found in the search results, research on the parent compound YM155 in related sarcomas provides some context. YM155 has been demonstrated to suppress survivin expression and induce apoptosis in various preclinical cancer cell models, including sarcoma. nih.gov Studies in canine histiocytic sarcoma models have shown that YM155 treatment suppressed cell growth and resistance to chemotherapy, enhancing efficacy in murine transplantation models. nih.gov This suggests a potential role for survivin-targeted therapies in histiocytic sarcoma. nih.gov

Renal Cell Carcinoma (RCC)

Preclinical studies have evaluated the efficacy of YM155 in renal cell carcinoma (RCC). YM155 demonstrated nanomolar growth inhibitory activity on various RCC cell lines, although the papillary subtype showed less sensitivity. plos.org The growth inhibitory activity of YM155 in RCC cell lines does not appear to be exclusively mediated by its suppression of survivin, as YM155 was potent even in cells where survivin expression was silenced or overexpressed. plos.orgnih.gov YM155 dose-dependently decreased cell viability in different RCC cell lines, including clear cell, papillary, and chromogenic subtypes, while showing a lower response in normal kidney cells. mdpi.com Treatment with YM155 promoted apoptosis and inhibited migration and invasion in RCC cell lines. mdpi.com In vivo xenograft models using different RCC cell lines showed that YM155 significantly reduced tumor growth. mdpi.comnih.gov YM155 has also been shown to reverse statin resistance in renal clear cell carcinoma cells by reducing survivin gene expression and cell proliferation, and it enhanced the antitumor effects of simvastatin (B1681759) in a mouse xenograft model. nih.gov

Neuroblastoma

YM155 has been investigated as a drug candidate for neuroblastoma. scirp.orgnih.gov Studies have shown that YM155 inhibits neuroblastoma cell migration and survival in vitro. scirp.org In a xenograft model, YM155 treatment inhibited tumor growth, reduced metastatic burden, and prolonged animal survival. scirp.org YM155 treatment decreased the expression of survivin in neuroblastoma cells. scirp.org Testing YM155 in a large panel of neuroblastoma cell lines, including drug-resistant sublines, revealed that a significant number of cell lines displayed YM155 IC50 values within a clinically relevant range. nih.gov ABCB1 expression was identified as an important determinant of YM155 resistance in neuroblastoma cells. nih.govmdpi.com The efficacy of YM155 in neuroblastoma cell lines was found to be independent of MYCN status. mdpi.com While previous studies suggested p53 depletion reduced YM155 sensitivity, TP53-mutant cells in this large panel were not generally less sensitive than TP53 wild-type cells. nih.govmdpi.com

Breast Cancer

Preclinical evaluation of YM155 in breast cancer models has demonstrated its activity. YM155 has been shown to potently trigger cell death in breast cancer cells. nih.gov Using human breast cancer cell lines, a strong cell death response was observed at nanomolar concentrations of YM155. nih.gov Dose-response analysis indicated that specific concentrations were sufficient to kill a significant percentage of breast cancer cells. nih.gov YM155 treatment had genotoxic effects and triggered a DNA damage response in breast cancer cells. nih.gov The activity of YM155 in breast cancer cells may involve an autophagy-dependent pathway and is influenced by the NF-kB pathway. nih.gov Despite promising preclinical results, YM155 as a single agent has shown limited efficacy in clinical trials for breast cancer. nih.gov Studies suggest that YM155 may primarily act as a chemotherapeutic drug causing oxidative stress-mediated DNA damage, and adaptation to long-term exposure can occur. nih.gov

This compound: An Analytical Standard in Preclinical Research

This compound is a chemical compound recognized primarily as a deuterated analog of YM155 (Sepantronium bromide). Deuterated compounds like this compound are often synthesized by replacing hydrogen atoms with deuterium (B1214612) isotopes at specific positions within the molecule. This modification typically results in similar chemical and biological properties to the parent compound but with altered mass, making them valuable as internal standards in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS. The PubChem Compound Identifier (CID) for this compound is 169447768. nih.gov

While extensive preclinical research has been conducted using the parent compound, YM155, across various disease models and research systems, the role of this compound in these studies is predominantly in the analytical quantification of YM155 in biological matrices. The following sections outline areas of preclinical investigation where YM155 has been studied, and within which this compound is likely employed for analytical purposes.

Esophageal Squamous Cell Carcinoma

Research into YM155 has included investigations into its potential effects on esophageal squamous cell carcinoma (ESCC). Studies have explored YM155's ability to induce cell death in ESCC cell lines. researchgate.net While these studies evaluate the efficacy of YM155 in ESCC models, this compound's role in such investigations would typically involve serving as an internal standard during pharmacokinetic or pharmacodynamic analyses to accurately measure the concentrations of YM155 in experimental samples.

Wilms Tumor

YM155, as a survivin selective inhibitor, has been investigated for its effects on Wilms tumor cells. Studies have shown that YM155 treatment can reduce cell proliferation and induce apoptosis in SK-NEP-1 Wilms tumor cells and inhibit the growth of xenograft tumors in this model. researchgate.netnih.govresearchgate.net In these preclinical studies evaluating YM155's activity against Wilms tumor, this compound would likely be utilized as an internal standard for the precise quantification of YM155 levels in biological samples.

Non-Oncological Preclinical Applications (e.g., Pulmonary Arterial Hypertension)

Beyond its oncological investigations, YM155 has also been explored in non-oncological contexts, such as pulmonary arterial hypertension (PAH). Research indicates that survivin is involved in the vascular remodeling characteristic of PAH. d-nb.inforesearchgate.netnih.gov Studies have shown that YM155 can suppress the proliferation and promote apoptosis of pulmonary artery smooth muscle cells (PASMCs), thereby reducing pulmonary vascular remodeling in experimental models of PAH. d-nb.inforesearchgate.netnih.gov In these studies examining the effects of YM155 on PAH, this compound would serve as an essential tool for the accurate measurement of YM155 concentrations in biological fluids or tissues, supporting pharmacokinetic and pharmacodynamic assessments.

Research Models Employed

Preclinical research involving compounds like YM155 utilizes a variety of in vitro and in vivo models to assess their biological activity and potential therapeutic applications. This compound's involvement in these models is primarily in the analytical phase.

In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools in preclinical research, allowing for controlled studies on the cellular effects of compounds.

Two-Dimensional (2D) Cell Lines

A wide array of two-dimensional (2D) cell lines derived from various human cancers and other tissues have been extensively used to study the effects of YM155. These include, but are not limited to, cell lines from prostate cancer, non-small cell lung cancer, uterine cervix, renal cancer, breast cancer, and primary effusion lymphoma. nii.ac.jpub.edunih.govnih.goviiarjournals.orgd-nb.infocndent.comglpbio.comnih.govmdpi.comresearchgate.netd-nb.infonih.govmdpi.com These studies investigate YM155's impact on cell proliferation, apoptosis, cell cycle progression, and the expression of target proteins like survivin. nii.ac.jpnih.goviiarjournals.orgcndent.commdpi.comresearchgate.net While YM155 is the compound being tested for its biological effects in these 2D cell culture experiments, this compound is commonly used in associated analytical procedures, such as quantifying intracellular or extracellular concentrations of YM155 using techniques like LC-MS/MS.

Three-Dimensional (3D) Spheroids and Organoids

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures, better mimicking the in vivo tissue architecture and cellular interactions. researchgate.netresearchgate.netnih.gov These models are increasingly used in drug screening and efficacy testing. researchgate.netresearchgate.netnih.govbiorxiv.org While studies evaluating the efficacy of compounds like YM155 may be conducted in 3D spheroid or organoid models, the primary role of this compound in such research is likely confined to the analytical methodologies used to determine the concentration and distribution of YM155 within these complex 3D structures or their surrounding media. biorxiv.org

In Vivo Xenograft Models in Immunodeficient Mice

In vivo xenograft models, typically established by implanting human cancer cells into immunodeficient mice, are widely used to evaluate the antitumor activity of novel therapeutic agents. While the parent compound, YM155, has been studied in numerous xenograft models across various cancer types, including non-small cell lung cancer, melanoma, breast cancer, bladder cancer, gastric cancer, hormone-refractory prostate cancer, non-Hodgkin's lymphoma, sarcoma, renal cancer, and anaplastic thyroid cancer, the available scientific literature does not provide specific efficacy data for this compound in these models. The use of this compound in such studies would likely be focused on pharmacokinetic aspects, tracing the distribution and metabolism of the compound in the living system.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, created by implanting tumor tissue directly from a patient into immunodeficient mice, are considered to more closely recapitulate the heterogeneity and characteristics of human cancers compared to cell line-derived xenografts. These models are valuable for evaluating drug response and resistance. Although the parent compound, YM155, has been investigated in PDX models, often in the context of combination therapies or the study of resistance mechanisms, specific data on the efficacy of this compound in PDX models were not identified in the conducted literature search. Similar to standard xenograft models, the application of this compound in PDX studies is more likely related to pharmacokinetic profiling.

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are developed with specific genetic alterations that drive tumor formation, mimicking the genetic landscape of human cancers. These models offer insights into tumor initiation, progression, and response to therapy within a native tumor microenvironment. While GEMMs are utilized in preclinical oncology research for assessing the efficacy of therapeutic agents and understanding mechanisms of action, specific published data detailing the efficacy of this compound in GEMMs were not found in the available scientific literature. The use of deuterium-labeled compounds like this compound in GEMMs would primarily serve purposes related to pharmacokinetic and metabolic investigations.

Strategies for Overcoming Ym155 D3 Resistance in Preclinical Settings

Characterization of Acquired and Intrinsic Resistance Mechanisms

Resistance to YM155-d3 in preclinical models is a multifactorial phenomenon involving alterations in drug transport, modulation of cell survival pathways, and adaptation to drug-induced stress. Studies using YM155-adapted cancer cell lines have revealed a notable heterogeneity in the mechanisms of acquired resistance, even among sublines derived from the same parental cell line. biorxiv.orgmdpi.com

Upregulation of Efflux Transporters (e.g., ABCB1, ABCC1)

Increased expression and activity of ATP-binding cassette (ABC) efflux transporters, particularly ABCB1 (P-glycoprotein/MDR1) and ABCC1 (MRP1), have been identified as significant mechanisms of YM155 resistance. nih.govbiorxiv.orgmdpi.combiorxiv.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.net These transporters actively pump this compound out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effects. nih.govbiorxiv.orgmdpi.combiorxiv.orgmdpi.com

Studies in neuroblastoma cell lines have shown that YM155-adapted sublines frequently exhibit elevated cellular levels of ABCB1 and reduced levels of the import transporter SLC35F2. nih.govbiorxiv.orgmdpi.combiorxiv.orgmdpi.com This imbalance in transporter expression favors drug efflux over uptake, contributing to the resistant phenotype. nih.govbiorxiv.orgmdpi.combiorxiv.orgmdpi.com The degree of ABCB1 expression has been shown to be an important determinant of YM155 resistance in these models. biorxiv.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.net Furthermore, ABCC1 has also been shown to confer resistance to YM155. biorxiv.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.net Inhibiting the activity of these efflux transporters, for instance, with compounds like verapamil (B1683045) or zosuquidar (B1662489) for ABCB1, or MK571 for ABCC1, can restore sensitivity to YM155 in resistant cell lines. biorxiv.orgmdpi.comnih.govtheopapamarkou.com

Downregulation or Impaired Function of Import Transporters (e.g., SLC35F2)

Reduced cellular uptake of this compound due to decreased expression or impaired function of import transporters, notably SLC35F2, is another key mechanism contributing to resistance. nih.govbiorxiv.orgmdpi.combiorxiv.orgmdpi.comthno.orgmdpi.comilo.orgnih.gov SLC35F2 is a solute carrier protein that facilitates the cellular entry of YM155, which is necessary for the drug to exert its effects, including the induction of DNA damage. thno.orgmdpi.comilo.org

Lower expression levels of SLC35F2 have been observed in YM155-resistant cancer cells. nih.govbiorxiv.orgmdpi.combiorxiv.orgmdpi.comthno.orgnih.gov The relative endogenous expression level of SLC35F2 has been identified as a determinant of cellular uptake of YM155, with reduced uptake observed in cells expressing low levels of this transporter. thno.orgmdpi.com The correlation between SLC35F2 expression and YM155 sensitivity has been demonstrated across panels of cancer cell lines. biorxiv.orgmdpi.comilo.org Targeted genetic disruption of SLC35F2 has also been shown to promote YM155 resistance, highlighting its crucial role in drug sensitivity. mdpi.comilo.org

Role of Specific Deubiquitinases (e.g., USP32) in Transporter Stability

Specific deubiquitinating enzymes (DUBs) can play a role in modulating the stability and expression of transporters involved in this compound uptake, thereby influencing drug sensitivity. Research has identified USP32, a membrane protein, as a DUB that can confer resistance to YM155 by destabilizing the endogenous expression of the import transporter SLC35F2 in cancer cells. thno.org

Elevated expression of USP32 has been observed in YM155-resistant cancer cells that also exhibit low expression of SLC35F2. thno.org USP32 acts as a main determinant of SLC35F2 protein stability. thno.org Inhibition of USP32 function has been shown to induce DNA damage and apoptosis by enriching the cellular uptake of YM155 both in vitro and in vivo. thno.org These findings suggest that targeting USP32 in cancer cells resistant to YM155 due to reduced SLC35F2 expression could be an effective strategy to restore sensitivity. thno.org

Activation of DNA Damage Response Pathways (e.g., Chk1, Glutathione (B108866) System)

This compound is known to induce DNA damage, and the activation of DNA damage response (DDR) pathways can contribute to resistance by facilitating the repair of this damage or enabling cell cycle arrest to allow time for repair. ilo.orgnih.govresearchgate.netnih.govmdpi.com Chronic exposure to YM155 can trigger cellular responses typical of adaptation to persistent DNA damage. nih.govresearchgate.netnih.gov

Key components of the DDR, such as the checkpoint kinase Chk1, are activated upon DNA damage induced by YM155. nih.govmdpi.com Inhibiting Chk1 activity has been shown to restore YM155 sensitivity in resistant cells, suggesting that reliance on this checkpoint contributes to the resistant phenotype. nih.gov

The glutathione system, a major cellular antioxidant defense mechanism, also plays a role in protecting cells from YM155-induced oxidative stress, which contributes to DNA damage. nih.govresearchgate.netnih.govmdpi.com Lowering endogenous glutathione levels has been demonstrated to restore YM155 activity and sensitivity in resistant breast cancer cells, supporting the involvement of the glutathione system in mediating resistance. nih.govnih.gov

Modulation of Tumor Suppressor Pathways (e.g., p53 depletion)

Some studies have indicated that loss of p53 function can be a target-specific resistance mechanism affecting approaches that target survivin. biorxiv.orgmdpi.comnih.gov However, investigations in panels of YM155-adapted cell lines have shown heterogeneity, with not all resistant lines exhibiting p53 mutations or consistent differences in p53 levels compared to parental lines. biorxiv.orgkent.ac.uk This suggests that while p53 can influence YM155 sensitivity in certain contexts, its modulation is not a universal resistance mechanism.

Alterations in Mitochondrial Apoptosis Regulators (e.g., Bcl-xL)

This compound can induce apoptosis, and alterations in the expression or function of mitochondrial apoptosis regulators, such as members of the Bcl-2 family, can impact sensitivity. YM155 has been reported to suppress the levels of the anti-apoptotic protein MCL-1, and this degradation contributes to YM155-induced cell death in certain cancer types. nii.ac.jpresearchgate.net

While the outline specifically mentions Bcl-xL (BCL2L1), search results indicate that YM155 can suppress MCL-1 and potentially other anti-apoptotic proteins like BCL-2 and BCL-XL as part of its mechanism of action. nih.govresearchgate.net One study noted that YM155 caused significantly more apoptosis and increased mitochondrial permeability when Bcl-xL was suppressed by siRNA compared to other therapeutics, suggesting that the balance of pro- and anti-apoptotic Bcl-2 family members can influence the apoptotic response to YM155. researchgate.net Resistance could potentially arise from mechanisms that counteract the pro-apoptotic signals induced by YM155, such as upregulation of anti-apoptotic Bcl-2 family members or downregulation of pro-apoptotic ones.

Combination Therapy Approaches to Enhance Efficacy and Bypass Resistance

Preclinical studies have explored the potential of combining YM155 with various agents to improve its efficacy and circumvent resistance. These combinations often target complementary pathways involved in cancer cell survival, proliferation, or drug transport. The rationale behind these combinations is to achieve synergistic effects, where the combined impact is greater than the sum of the individual treatments.

Synergistic Interactions with Conventional Chemotherapeutics (e.g., Cisplatin (B142131), Doxorubicin, Gemcitabine, Taxanes)

Combinations of YM155 with conventional chemotherapeutic agents have shown promise in preclinical models, particularly in overcoming chemoresistance.

Cisplatin: YM155 has demonstrated the ability to reverse cisplatin resistance in preclinical models of head and neck cancer. This reversal is associated with a decrease in cytoplasmic survivin levels. Studies in both naturally occurring cisplatin-resistant cell lines (UM-SCC-74A) and those with acquired resistance (CAL27-CisR) showed that YM155 treatment significantly reversed cisplatin resistance. The combination of YM155 and cisplatin was effective in inhibiting tumor growth and angiogenesis in vivo. In hepatoblastoma, the combination of YM155 and cisplatin synergistically decreased cell proliferation and colony formation and induced apoptosis.

Docetaxel (B913) (a Taxane): While preclinical studies might have suggested potential, a clinical trial combining YM155 with docetaxel did not show added advantage. This highlights the complexity of translating preclinical synergy to clinical benefit and suggests that the underlying mechanisms of interaction, potentially involving YM155's induction of reactive oxygen species (ROS) and DNA damage, and the subsequent adaptation to these pathways, need further investigation.

Bendamustine (B91647): In diffuse large B-cell lymphoma (DLBCL), the combination of YM155 with bendamustine exhibited synergistic effects in cell lines and led to complete tumor regression in murine xenograft models. This synergy was linked to the inhibition of DNA damage repair responses and survivin accumulation at the G2-M phase.

Preclinical data on combinations of YM155 with Doxorubicin or Gemcitabine in the context of overcoming YM155 resistance were not prominently featured in the search results.

Combination with Targeted Agents (e.g., Erlotinib (B232), Rituximab (B1143277), STAT3 inhibitors, TRAIL, Rapamycin, Simvastatin (B1681759), Volasertib)

Combining YM155 with targeted therapies offers another strategy to overcome resistance by addressing specific signaling pathways or molecular vulnerabilities.

Erlotinib: A phase I study combining YM155 with erlotinib in patients with EGFR TKI refractory non-small cell lung cancer (NSCLC) explored the potential of targeting survivin to overcome resistance to EGFR inhibitors. Preclinical data support that YM155 suppresses survivin expression in various tumor cell lines.

Rituximab: The combination of YM155 with the anti-CD20 antibody rituximab has shown enhanced antitumor activity and prolonged survival in preclinical models of DLBCL. Rituximab, which has inhibitory activity against STAT3, was also found to sensitize DLBCL cells to YM155. A combination of YM155, bendamustine, and rituximab demonstrated enhanced effects in DLBCL xenografts.

STAT3 inhibitors: Combining YM155 with STAT3 inhibitors (such as AG490 and STA-21) synergistically enhanced apoptosis in DLBCL cell lines. This suggests that simultaneously inhibiting survivin and the STAT3 pathway is a potentially effective strategy for treating DLBCL. YM155 also decreases radiation-induced invasion in glioblastoma by targeting STAT3. Specific STAT3 inhibitors like Stattic (CID 2779853) and S3I-201 (CID 252682) are relevant in this context.

ABT-263: YM155 demonstrated synergistic interactions with ABT-263, a Bcl-2 inhibitor, in multiple myeloma cells.

MK-2206: The combination of YM155 with MK-2206, an AKT inhibitor, synergistically inhibited the growth of U937 AML cells. This synergistic effect was associated with a reduction in the levels of phosphorylated AKT.

Lapatinib (B449): Lapatinib, an inhibitor of ABCB1, enhanced the intracellular concentration and cytotoxicity of YM155 in ABCB1-expressing neuroblastoma cells, leading to a synergistic effect.

Preclinical data on combinations of YM155 with TRAIL, Rapamycin, Simvastatin, or Volasertib in the context of overcoming YM155 resistance were not prominently featured in the search results.

Integration with Radiotherapy

Preclinical studies have indicated that YM155 can act as a radiosensitizer. YM155 has been shown to sensitize tumor cells to radiation both in vitro and in vivo in NSCLC cell lines. The radiosensitizing effect of YM155 may be attributed to the promotion of caspase-mediated apoptosis and the inhibition of the repair of radiation-induced DNA damage. Furthermore, YM155 enhanced the antitumor effect of radiotherapy and reduced radiation-induced invasion by targeting STAT3 in glioblastoma.

Investigation of Molecular Basis for Synergy and Antagonism

Understanding the molecular mechanisms underlying synergistic or antagonistic interactions is crucial for designing effective combination therapies.

The synergy observed with cisplatin is linked to the downregulation of cytoplasmic survivin by YM155. In combination with bendamustine, synergy involves the inhibition of DNA damage repair responses and the prevention of survivin accumulation at the G2-M phase. The synergistic effect with STAT3 inhibitors arises from the combined targeting of both survivin and the STAT3 pathway. Synergy with ABT-263 and thapsigargin (B1683126) in multiple myeloma has been evaluated using combination index calculations. The synergistic growth inhibition observed with the AKT inhibitor MK-2206 is associated with reduced levels of phosphorylated AKT. The synergy with lapatinib in ABCB1-expressing cells is due to lapatinib blocking the efflux of YM155 by inhibiting ABCB1.

The lack of observed clinical benefit when combining YM155 with docetaxel, despite potential preclinical findings, suggests that complex interactions, possibly related to YM155's mechanism involving ROS generation and DNA damage and subsequent resistance mechanisms, might lead to different outcomes in a clinical setting.

Quantitative assessment of synergy or antagonism in preclinical studies is often performed using methods like the Bliss additivism model or by calculating Combination Index (CI) values. CI values typically indicate synergy when less than 1, additivity when equal to 1, and antagonism when greater than 1.

Preclinical Combination Therapy Data Highlights:

Combination PartnerCancer Type(s)Observed EffectKey Molecular Mechanism(s) InvolvedCitation(s)
CisplatinHead and Neck, HepatoblastomaSynergyDecreased cytoplasmic survivin, Inhibition of proliferation/apoptosis
DocetaxelTriple Negative BreastPoor Clinical OutcomePotential issues related to ROS/DNA damage and resistance adaptation
BendamustineDLBCLSynergyInhibition of DNA damage repair, Survivin accumulation at G2-M
ErlotinibNSCLC (refractory)Explored ClinicallySurvivin suppression
RituximabDLBCLSynergyTargeting CD20, STAT3 inhibition
STAT3 inhibitorsDLBCL, GlioblastomaSynergyTargeting STAT3 pathway
ABT-263Multiple MyelomaSynergyInhibition of Bcl-2
MK-2206AMLSynergyReduced phosphorylated AKT levels
LapatinibNeuroblastomaSynergyInhibition of ABCB1-mediated efflux
RadiotherapyNSCLC, GlioblastomaSensitizationPromotion of apoptosis, Inhibition of DNA damage repair, STAT3 targeting

This table summarizes some of the key preclinical findings regarding YM155 combination therapies and the reported effects and mechanisms.

Translational Aspects and Future Directions in Preclinical Research for Ym155 D3

Advanced Preclinical Models for Enhanced Translational Fidelity

The predictive power of preclinical research heavily relies on the fidelity of the models used to mimic human disease. Advanced preclinical models are being developed to better recapitulate the complexity of human tumors and their microenvironment, thereby improving the translatability of preclinical findings to the clinic.

Organ-on-a-Chip Systems

Organ-on-a-Chip (OoC) systems are microfluidic devices that aim to mimic the structure and function of human organs or tissues. These systems offer a more physiologically relevant in vitro platform compared to traditional 2D or 3D cell cultures, incorporating aspects such as tissue architecture, fluid flow, and multi-cell type interactions. nih.govmdpi.comtno.nl

OoC systems are gaining traction in drug development for preclinical screening and toxicity testing, bridging the gap between traditional in vitro models and animal studies. nih.govmdpi.comtno.nl They can be used to model various aspects of cancer biology, including tumor microenvironment interactions and drug response. nih.govmdpi.com

For YM155-d3, OoC systems could be utilized to evaluate its efficacy and study its mechanism of action in a more physiologically relevant context. For example, tumor-on-a-chip models incorporating different cell types of the tumor microenvironment could be used to assess how these interactions influence the response to this compound. This could provide more accurate predictions of clinical efficacy and help identify potential resistance mechanisms influenced by the microenvironment.

Computational and In Silico Modeling for Pharmacokinetic/Pharmacodynamic Prediction

Computational and in silico modeling approaches play a supportive role in understanding the potential pharmacokinetic and pharmacodynamic properties of compounds like YM155. While specific in silico PK/PD prediction studies for this compound were not extensively detailed in the search results, computational methods have been applied to study the interaction of YM155 with its biological targets. For instance, docking studies have been performed to examine the interaction of YM155 with survivin mdpi.com. These studies, which analyze the binding affinity and orientation of the molecule within the target site, contribute to the understanding of the compound's pharmacodynamics at a molecular level mdpi.com. Preclinical studies evaluating the efficacy, safety, pharmacodynamics (PD), and pharmacokinetics (PK) profiles of YM155 have been conducted nih.gov. The data generated from such preclinical PK studies, potentially utilizing this compound as a tracer, can be used to build and validate in silico PK models, which can then aid in predicting drug behavior in different physiological systems or species.

Strategies for Improving this compound Delivery and Bioavailability

Improving the delivery and bioavailability of YM155 is a significant area of preclinical research, given the parent compound's characteristics, such as poor oral bioavailability and rapid renal clearance nih.gov. While this compound is primarily a research tool for PK studies, strategies to enhance the delivery of YM155 are directly relevant to its preclinical evaluation and potential clinical translation.

Prodrug Strategies and Analogue Development

Prodrug strategies and the development of analogues are approaches aimed at improving the physicochemical and pharmacokinetic properties of a compound. For YM155, analogue development has been explored, with the synthesis of YM155-linked pyrazine (B50134) derivatives and evaluation of their antitumor activity mdpi.com. However, reports suggest limited success in identifying analogues with significantly improved properties compared to the parent compound nih.gov. This indicates that while structural modifications have been attempted, finding derivatives with better efficacy, safety, or pharmacokinetic profiles remains a challenge.

Targeted Delivery Systems (e.g., Nanotechnology Applications)

Nanotechnology offers promising avenues for improving the targeted delivery and bioavailability of therapeutic agents like YM155. Various nanocarrier systems, including liposomes and polymeric nanoparticles, have been investigated for the delivery of YM155 nih.govrsc.orgkarger.comdntb.gov.ua. These systems can encapsulate YM155, protecting it from degradation and altering its biodistribution. Targeted delivery systems can be functionalized with ligands, such as antibodies or peptides, that bind to receptors overexpressed on cancer cells, thereby increasing the accumulation of the drug at the tumor site and potentially reducing off-target effects nih.govrsc.orgkarger.com.

Examples of such approaches include the development of anti-GD2 immunoliposomes for the targeted delivery of YM155 to neuroblastoma tumor cells nih.gov. Liposomes conjugated with a novel tumor-targeted peptide have also shown efficacy in delivering YM155 (along with everolimus) to renal cell carcinoma, resulting in significant inhibition of tumor growth in preclinical models karger.com. Nanocarriers can leverage the enhanced permeability and retention (EPR) effect observed in solid tumors, leading to passive accumulation in the tumor microenvironment rsc.orgkarger.com. This targeted delivery can potentially improve the therapeutic index of YM155 by increasing its concentration at the site of action while minimizing systemic exposure.

Preclinical studies have evaluated the characteristics of YM155-loaded liposomes, including size, zeta potential, and encapsulation efficiency. For instance, YM155 loaded immunoliposomes have been reported with a size of approximately 170 nm and a zeta potential of -10 mV, showing an antibody coupling efficiency of 60% and YM155 encapsulation efficiency of 14% nih.gov. In vivo pharmacokinetic evaluations of liposomal YM155 have demonstrated prolonged blood circulation and significantly increased half-lives in tumor tissue compared to free YM155 nih.gov.

Identifying Novel Indications and Therapeutic Niches for this compound

Research on YM155 has explored its potential in various cancer types, highlighting its primary mechanism of action as a survivin inhibitor. Preclinical studies have demonstrated the antitumor effects of YM155 in primary effusion lymphoma, inducing apoptosis through proteasome-dependent degradation of MCL-1 nii.ac.jp. It has also shown activity in prostate cancer xenografts mdpi.com, neuroblastoma nih.gov, oral squamous cell carcinoma (OSCC) frontiersin.org, and renal cell carcinoma karger.com.

Beyond survivin inhibition, investigations have revealed other potential mechanisms contributing to YM155's effects, such as the induction of DNA damage and inhibition of DNA Topoisomerase IIα mdpi.comacs.org. In OSCC cells, YM155 induced apoptosis and autophagic cell death by downregulating survivin and upregulating Beclin1 through the Akt/mTOR pathway frontiersin.org. These findings suggest potential therapeutic niches beyond its primary role as a survivin inhibitor, possibly in combination therapies targeting multiple pathways or in cancers where these additional mechanisms are particularly relevant. The exploration of YM155 in targeting cancer stem cells represents another potential therapeutic niche science.gov. Identifying novel indications for this compound would involve leveraging the detailed PK data obtained using this labeled analog to inform studies of YM155 in these diverse preclinical settings and potential new disease areas.

Addressing Challenges in Preclinical-to-Clinical Translation based on Mechanistic Understanding

The translation of preclinical findings for YM155 into clinical success has faced challenges, as is common for many experimental cancer therapeutics nih.govdntb.gov.uaresearcher.life. A deep understanding of the mechanistic basis of YM155's activity and its pharmacokinetic limitations is crucial for addressing these challenges. The poor pharmacokinetic profile of YM155, characterized by rapid clearance, necessitates strategies to improve its systemic exposure and tumor delivery, as discussed in Section 6.3 nih.gov.

Furthermore, while survivin inhibition is a key mechanism, the involvement of other pathways, such as MCL-1 degradation, ERK1/2 phosphorylation, and effects on the Akt/mTOR pathway, as well as potential inhibition of DNA Topoisomerase IIα, adds complexity to its pharmacological profile nii.ac.jpfrontiersin.orgacs.org. Understanding these multifaceted mechanisms can help identify biomarkers for patient selection, predict potential resistance mechanisms, and design rational combination therapies. For example, the combination of YM155 with cisplatin (B142131) has shown enhanced anti-cancer effects in OSCC cells compared to monotherapy, suggesting a strategy to overcome resistance or improve efficacy based on mechanistic insights frontiersin.org. Addressing preclinical-to-clinical translation requires integrating detailed PK data (facilitated by this compound studies) with a comprehensive understanding of the compound's complex pharmacodynamics and exploring innovative delivery strategies to optimize its therapeutic index.

Conclusion

Summary of Key Preclinical Discoveries Regarding YM155-d3

Preclinical discoveries directly attributable to this compound are inherently linked to the research conducted on its parent compound, YM155. This compound's primary utility in this domain stems from its application in precisely quantifying YM155 levels in various preclinical models, thereby supporting the understanding of YM155's pharmacokinetics. While specific detailed preclinical findings solely on this compound are scarce in the literature, its role as an analytical standard is crucial for the accuracy and reliability of the reported preclinical data for YM155.

Key preclinical discoveries concerning YM155, where this compound would likely be employed for quantitative analysis, include its identification as a potent small-molecule suppressant of survivin expression. Preclinical studies demonstrated that YM155 could suppress survivin expression at both the protein and mRNA levels in various human tumor cell lines at nanomolar concentrations d-nb.infoapexbt.comnih.gov. This suppression was shown to induce apoptosis in cancer cells, including those with p53 deficiency nih.gov.

Beyond survivin inhibition, YM155 has been found to induce apoptosis through other mechanisms, such as proteasome-dependent degradation of MCL-1 in certain cancer types nii.ac.jp. It has also been shown to induce oxidative stress-mediated DNA damage and cell cycle arrest mdpi.com. Furthermore, studies have identified interleukin enhancer-binding factor 3 (ILF3)/NF110 as a direct binding target of YM155, suggesting this interaction contributes to survivin suppression nih.govresearchgate.net. More recent research also indicates that YM155 can target receptor-interacting protein kinase 2 (RIPK2), leading to caspase-dependent cell death in brain cancer cells nih.gov.

Preclinical efficacy of YM155 has been demonstrated in a broad range of human cancer cell lines and xenograft models, including prostate cancer, non-small cell lung cancer (NSCLC), melanoma, bladder cancer, aggressive non-Hodgkin lymphoma, and breast cancer apexbt.comub.eduglpbio.comiiarjournals.org. Studies in xenograft models showed significant antitumor activity, with YM155 inducing tumor regression ub.eduglpbio.comiiarjournals.org. The combination of YM155 with other therapeutic modalities like chemotherapy or radiotherapy has also shown enhanced antitumor effects in preclinical settings d-nb.infoglpbio.comiiarjournals.org.

The quantitative data supporting these preclinical findings, such as IC50 values for cell viability inhibition or tumor growth inhibition percentages in xenograft models, implicitly rely on accurate measurements of YM155 concentrations in experimental systems. This compound plays a vital role in ensuring the accuracy of these measurements through techniques like LC-MS/MS.

While specific quantitative data for this compound's intrinsic biological activity is not typically the focus of preclinical studies (as it's used as a tracer or standard), its physical and chemical properties are well-defined.

PropertyValuePubChem CID
Molecular FormulaC₂₀H₁₈BrN₄O₃⁺ nih.gov169447768
Molecular Weight445.3 g/mol nih.gov169447768
Parent CompoundYM155 (Sepantronium Bromide)11178236

Note: Data presented here pertains to the characterized properties of this compound and its parent compound YM155, based on available chemical databases and preclinical literature.

Unresolved Questions and Promising Avenues for Continued Academic Investigation

The preclinical research on YM155, facilitated by analytical tools like this compound, has revealed promising antitumor activity and multiple potential mechanisms of action. However, several unresolved questions remain, which could be further explored through continued academic investigation, potentially utilizing deuterated analogs like this compound.

One key area for further investigation is the precise contribution and interplay of the various proposed mechanisms of action of YM155, including survivin suppression, MCL-1 degradation, ILF3/NF110 binding, and RIPK2 targeting, across different cancer types nih.govnii.ac.jpmdpi.comnih.gov. Understanding which mechanisms are dominant in specific cellular contexts could help predict response to therapy and identify potential biomarkers. Academic studies could use quantitative methods, supported by this compound as an internal standard, to correlate intracellular concentrations of YM155 with the modulation of these different targets and downstream effects in various cancer models.

Another unresolved question pertains to the pharmacokinetics and distribution of YM155 in specific biological compartments, such as the tumor microenvironment or difficult-to-reach sites like the brain nih.gov. While preclinical pharmacokinetic studies have been conducted, more detailed investigations into the factors influencing YM155 uptake, metabolism, and efflux in different tissues and cell types could be beneficial. This compound could be a valuable tool in such studies, enabling precise quantification of YM155 and its potential metabolites in complex biological samples using sensitive mass spectrometry techniques. This could help explain variations in efficacy observed in preclinical models and inform strategies for improving drug delivery and exposure.

Furthermore, the potential for drug resistance to YM155 is an important area for continued research mdpi.com. Understanding the mechanisms by which cancer cells develop resistance to YM155 could lead to the identification of combination therapies or strategies to overcome resistance. Quantitative analysis of YM155 accumulation and metabolism in resistant cell lines or xenograft models, again facilitated by this compound, could provide insights into resistance mechanisms related to drug transport or enzymatic inactivation.

Finally, exploring novel preclinical models that better mimic the human tumor microenvironment or specific patient populations could help refine the understanding of YM155's potential. The accurate quantification of YM155 in these complex models using this compound would be essential for interpreting the results of such studies.

Q & A

Q. How can researchers validate this compound’s specificity for survivin over other IAP family proteins?

  • Methodology : Perform proteomic profiling (e.g., mass spectrometry) of treated vs. untreated cells. YM155 at 10 nM showed minimal off-target effects on XIAP or Bcl-2 in HRPC models, confirming selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.